1-Tert-butyl 2-methyl 5-(benzenesulfonyl)pyrrolidine-1,2-dicarboxylate
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Overview
Description
1-Tert-butyl 2-methyl 5-(benzenesulfonyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound with a molecular weight of 369.44 g/mol It is characterized by the presence of a pyrrolidine ring substituted with tert-butyl, methyl, and benzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 2-methyl 5-(benzenesulfonyl)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate with benzenesulfonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 2-methyl 5-(benzenesulfonyl)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester groups would yield the corresponding carboxylic acids.
Scientific Research Applications
1-Tert-butyl 2-methyl 5-(benzenesulfonyl)pyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl 5-(benzenesulfonyl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
- 1-tert-Butyl 2-ethyl (S)-5-oxopyrrolidine-1,2-dicarboxylate
Uniqueness
1-Tert-butyl 2-methyl 5-(benzenesulfonyl)pyrrolidine-1,2-dicarboxylate is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical properties and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C17H23NO6S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 5-(benzenesulfonyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H23NO6S/c1-17(2,3)24-16(20)18-13(15(19)23-4)10-11-14(18)25(21,22)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3 |
InChI Key |
VMKKKBWBTSYULL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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